1-Benzhydryl-1,2,4-triazole

Catalog No.
S1487418
CAS No.
102993-98-6
M.F
C15H13N3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzhydryl-1,2,4-triazole

CAS Number

102993-98-6

Product Name

1-Benzhydryl-1,2,4-triazole

IUPAC Name

1-benzhydryl-1,2,4-triazole

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H

InChI Key

JSUBMVCFGBTKEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3

Synonyms

1-BENZHYDRYL-1,2,4-TRIAZOLE

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3

1-Benzhydryl-1,2,4-triazole is a compound that features a triazole ring, a five-membered aromatic structure containing three nitrogen atoms. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The benzhydryl group attached to the triazole enhances its lipophilicity and potential interactions with biological targets.

The chemical behavior of 1-benzhydryl-1,2,4-triazole can be characterized by various reactions typical of triazole compounds. Notably, it can undergo nucleophilic substitutions and cycloadditions. For instance, 1,2,4-triazoles can react with electrophiles through their nitrogen atoms, leading to the formation of substituted derivatives. Additionally, they can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a widely used method for synthesizing triazole derivatives due to its efficiency and selectivity .

1-Benzhydryl-1,2,4-triazole exhibits significant biological properties. Compounds in the triazole family have been investigated for their potential as antifungal agents, anti-inflammatory drugs, and anticancer agents. Specifically, triazoles have shown promise in inhibiting various enzymes and pathways involved in disease processes. For example, some derivatives have demonstrated activity against cancer cell lines and may interfere with cellular signaling pathways critical for tumor growth .

The synthesis of 1-benzhydryl-1,2,4-triazole can be achieved through several methods:

  • Hydrazine Hydrate Method: A common approach involves reacting hydrazine hydrate with appropriate carbonyl compounds to form hydrazones, which can then cyclize to form the triazole ring .
  • Copper-Catalyzed Reactions: Utilizing copper catalysts in azide-alkyne cycloadditions allows for the efficient formation of triazoles from readily available precursors .
  • Electrochemical Methods: Recent advances include electrochemical synthesis techniques that allow for the formation of triazoles under mild conditions without the need for harsh reagents or solvents .

1-Benzhydryl-1,2,4-triazole has various applications primarily in medicinal chemistry. Its derivatives are explored for:

  • Pharmaceutical Development: As potential drugs targeting fungal infections and certain cancers.
  • Agricultural Chemistry: Some triazoles are used as fungicides due to their ability to inhibit fungal growth.
  • Material Science: Triazoles can serve as ligands in coordination chemistry or as building blocks in polymer synthesis .

Interaction studies involving 1-benzhydryl-1,2,4-triazole often focus on its binding affinity to biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: Research has shown that certain triazole derivatives can inhibit enzymes like cytochrome P450s involved in drug metabolism.
  • Receptor Binding: Studies have indicated that some triazole compounds may bind effectively to G-protein coupled receptors (GPCRs), influencing various signaling pathways .

Several compounds share structural similarities with 1-benzhydryl-1,2,4-triazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-1,2,4-triazoleBenzyl group instead of benzhydrylAntifungal and anticancer properties
1-(4-Chlorophenyl)-1,2,4-triazoleChlorine substitution at phenylAnti-inflammatory effects
3-Amino-1,2,4-triazoleAmino group at position 3Enhanced antibacterial properties

Uniqueness of 1-Benzhydryl-1,2,4-triazole: The presence of the benzhydryl group significantly influences its lipophilicity and pharmacokinetic properties compared to other triazoles. This modification may enhance its ability to penetrate biological membranes and interact with specific targets within cells.

Traditional Multi-Step Condensation Approaches

Traditional synthesis of 1-benzhydryl-1,2,4-triazole derivatives involves sequential condensation and cyclization reactions. A common route begins with the reaction of benzhydryl chloride and 1,2,4-triazole in ethanol under reflux conditions, using sodium hydroxide as a base to facilitate quaternization at the N1 position. For example, 1-benzhydryl-1,2,4-triazole (CAS 102993-98-6) is synthesized via nucleophilic substitution, where the benzhydryl group replaces a hydrogen atom on the triazole ring. This method typically yields 60–75% product, with purification achieved through recrystallization from ethanol.

Recent modifications employ Schiff base intermediates to introduce functional groups. For instance, condensation of 4-amino-1,2,4-triazole with 4-hydroxyacetophenone forms a Schiff base, which undergoes subsequent acylation with acetyl chloride to yield N-acetyl derivatives. Such multi-step protocols enable precise control over substitution patterns but require rigorous optimization of reaction times (8–17 hours) and stoichiometric ratios.

One-Pot Strategies for Ring Formation

One-pot synthesis has emerged as a streamlined alternative, combining cyclocondensation and functionalization in a single reaction vessel. A notable method involves the cyclocondensation of benzhydryl hydrazine with orthoesters or nitriles under acidic conditions. For example, reacting benzhydryl hydrazine with trimethyl orthoformate in the presence of p-toluenesulfonic acid (p-TSA) produces 1-benzhydryl-1,2,4-triazole in 82% yield within 4 hours.

Copper-catalyzed one-pot strategies further enhance efficiency. Xu et al. demonstrated that Cu(OAc)₂ catalyzes the reaction between hydroxylamine and nitriles, forming amidoxime intermediates that cyclize to 1,2,4-triazoles. This approach eliminates the need for inert atmospheres and achieves yields up to 89% for derivatives with electron-withdrawing substituents.

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable route to 1-benzhydryl-1,2,4-triazole derivatives by avoiding stoichiometric oxidants. A recent protocol utilizes an undivided electrochemical cell with a Pt cathode and carbon rod anode. Tetrabutylammonium acetate acts as both electrolyte and proton shuttle, facilitating the dehydrogenative coupling of benzhydryl amines with nitriles. Key advantages include:

  • Ambient conditions: Reactions proceed at room temperature.
  • Scalability: Gram-scale synthesis is feasible with 75–90% yields.
  • Functional group tolerance: Halogens, esters, and ethers remain intact.

Mechanistic studies reveal that electrogenerated bromine radicals mediate N–N bond formation, while acetic acid stabilizes intermediates during cyclization.

Metal-Free Catalytic Cyclization Techniques

Metal-free approaches address toxicity concerns associated with transition-metal catalysts. B(C₆F₅)₃-mediated cyclization represents a breakthrough, enabling the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles via dehydrogenative coupling. The borane catalyst initiates nucleophilic attack on hydrazine derivatives, followed by intramolecular cyclization and aromatization. This method achieves 85% yield under mild conditions (80°C, benzene) and is compatible with electron-deficient aryl groups.

Another metal-free strategy employs HClO₄-SiO₂ as a heterogeneous catalyst. Siddaiah et al. reported the cyclocondensation of amide hydrazones with anhydrides, yielding 1-benzhydryl-1,2,4-triazoles in 55–95% yield within 5–10 minutes at 80°C. The catalyst is recyclable for at least three cycles without significant activity loss.

Solvent-Free and Green Chemistry Innovations

Solvent-free synthesis minimizes waste and energy consumption. Microwave-assisted reactions exemplify this trend, reducing reaction times from hours to minutes. For example, irradiating a mixture of benzhydryl hydrazine and nitriles at 120°C for 15 minutes produces 1-benzhydryl-1,2,4-triazoles in >95% yield.

Green solvents like ethyl lactate and cyclopentyl methyl ether (CPME) also show promise. A recent study achieved 88% yield using CPME as the reaction medium, leveraging its low toxicity and high boiling point (106°C) to facilitate easy product isolation.

XLogP3

3.3

Wikipedia

1-benzhydryl-1,2,4-triazole

Dates

Last modified: 07-17-2023

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